

Zosuquidar: A Technical Guide to Discovery, Development, and Mechanism of Action

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Compound of Interest

Compound Name: ZOSUQUIDAR

Cat. No.: B1143077

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zosuquidar (formerly LY335979) is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical investigation of **zosuquidar**. It is intended for researchers, scientists, and drug development professionals interested in the challenges of MDR and the strategies to overcome it.

Introduction: The Challenge of Multidrug Resistance

A primary mechanism limiting the efficacy of chemotherapy is the overexpression of P-glycoprotein (P-gp), encoded by the MDR1 gene.[1][3] P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and therapeutic effect.[1][3] This leads to the development of resistance not only to the initial drug but also to a broad spectrum of other chemotherapeutic agents.[1] **Zosuquidar** was developed to counteract this resistance mechanism by inhibiting the P-gp efflux pump and restoring the sensitivity of cancer cells to chemotherapy.[1][4]

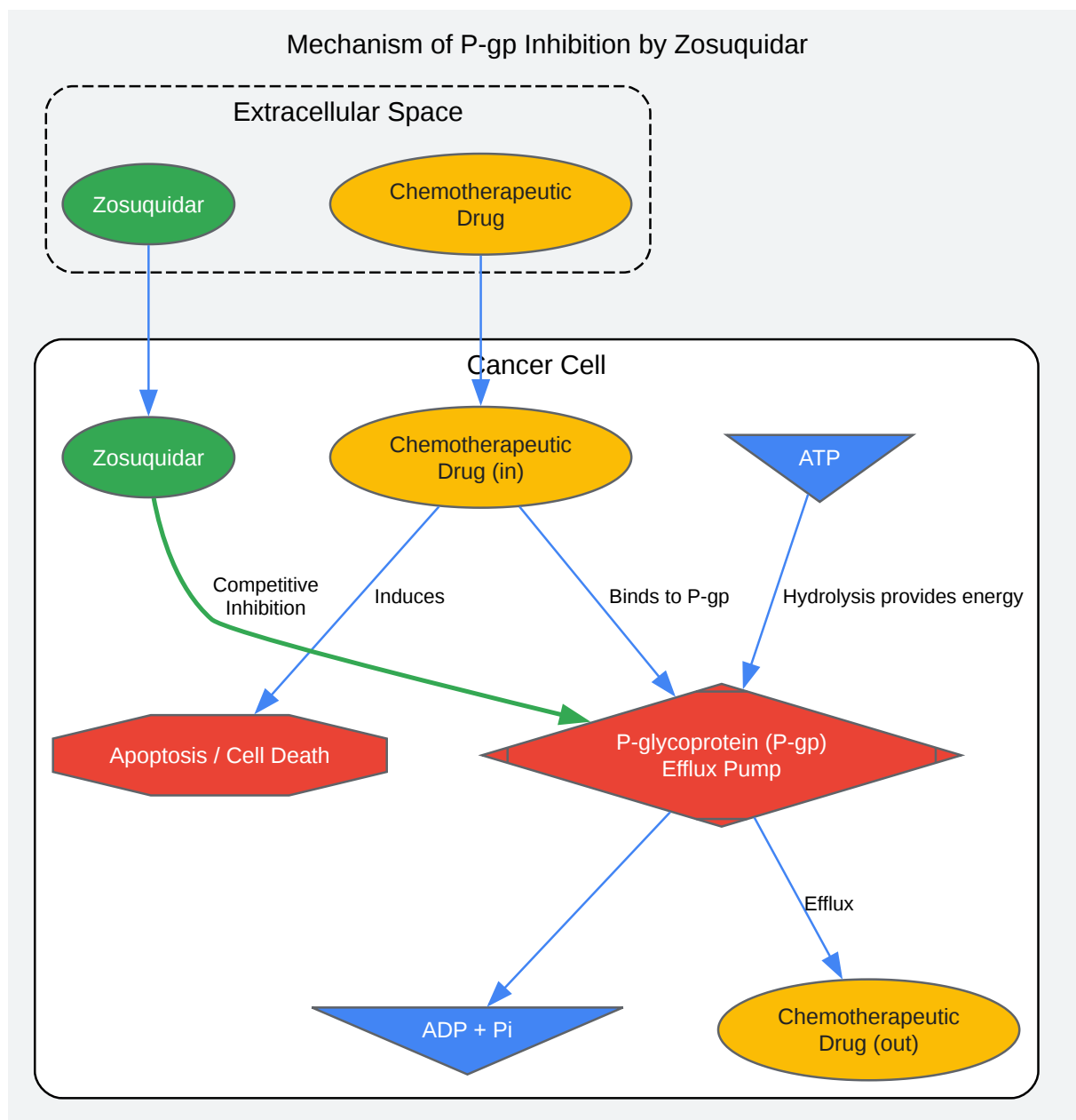
Discovery and Development

Zosuquidar, a cyclopropyldibenzosuberane derivative, was initially characterized at Syntex Corporation, which was later acquired by Roche in 1990.[1][4] In 1997, Roche licensed the drug to Eli Lilly.[4] It was granted orphan drug status by the FDA in 2006 for the treatment of Acute Myeloid Leukemia (AML).[4] Despite promising preclinical and early clinical results, a Phase III clinical trial for AML and myelodysplastic syndrome did not meet its primary endpoint, leading to the discontinuation of its development by Eli Lilly in 2010.[4]

Mechanism of Action

Zosuquidar functions as a potent and highly selective inhibitor of P-glycoprotein.[5] It binds with high affinity to P-gp, competitively inhibiting the binding and subsequent ATP-dependent efflux of chemotherapeutic substrates.[1][6] This inhibition restores the intracellular concentration of anticancer drugs, thereby reinstating their cytotoxic effects in resistant cancer cells.[4] Unlike earlier generation P-gp inhibitors, **zosuquidar** demonstrates high specificity for P-gp and does not significantly affect other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[5][7]

Signaling Pathway Diagram



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Caption: **Zosuquidar** competitively inhibits P-gp, blocking chemotherapeutic drug efflux.

Quantitative Preclinical Data

Zosuquidar has demonstrated potent P-gp inhibitory activity and the ability to reverse MDR in a variety of preclinical models.

Parameter	Value	Cell Line/System	Reference
Binding Affinity (Ki)	59-60 nM	Cell-free assay / CEM/VLB100 plasma membranes	[1][6][8]
IC50 (Cytotoxicity)	6 μ M - 16 μ M	Various drug-sensitive and MDR cell lines	[6][8]
MDR Reversal	0.1 - 0.5 μ M	P388/ADR, MCF7/ADR, 2780AD, UCLA-P3.003VLB	[8]
Daunorubicin Cytotoxicity Enhancement	>45.5-fold	K562/DOX cells (with 0.3 μ M Zosuquidar)	[6]

Clinical Development

Zosuquidar has been evaluated in multiple clinical trials, primarily in combination with standard chemotherapy regimens for various malignancies.

Phase I Clinical Trial Data

Trial Design	Patient Population	Zosuquidar Administration	Maximum Tolerated Dose (MTD) / Maximum Administered Dose	Dose-Limiting Toxicities	Key Findings	Reference
Oral Zosuquidar + Doxorubicin	Advanced nonhematological malignancies	Oral, every 12h for 4 days	300 mg/m ²	Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia)	Did not significantly affect doxorubicin pharmacokinetics. Pgp inhibition in NK cells correlated with plasma concentration.	[7] [9]
Intravenous Zosuquidar + Doxorubicin	Advanced malignancies	Continuous IV infusion over 48h	640 mg/m ²	No dose-limiting toxicity observed	Minimal toxicity. Modest decrease in doxorubicin clearance at doses >500 mg. Maximal P-gp inhibition in NK cells at	[10] [11] [12]

higher
doses.

Zosuquidar + Daunorubicin & Cytarabine	Acute leukemia	N/A	N/A	Respiratory failure, hypokalemia, arrhythmia, febrile neutropenia (Grade 3/4)	7 out of 16 patients achieved complete response (43.7%).	[13]
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Phase II and III Clinical Trial Outcomes

A Phase II trial investigating **zosuquidar** with docetaxel in metastatic breast cancer did not show a significant improvement in response.[\[13\]](#) The pivotal Phase III trial in elderly AML patients receiving standard chemotherapy with either **zosuquidar** or placebo showed no significant difference in response rates or overall survival between the two arms.[\[13\]](#)

Experimental Protocols

P-glycoprotein Inhibition Assay ([³H]azidopine Photoaffinity Labeling)

This assay competitively measures the binding of a test compound to P-gp.

- **Membrane Preparation:** Isolate plasma membranes from a P-gp overexpressing cell line (e.g., CEM/VLB100).
- **Incubation:** Incubate the membranes with [³H]azidopine, a photoaffinity label for P-gp, in the presence and absence of varying concentrations of **zosuquidar**.
- **Photolabeling:** Expose the samples to UV light to covalently attach the [³H]azidopine to P-gp.
- **SDS-PAGE and Autoradiography:** Separate the membrane proteins by SDS-PAGE and visualize the radiolabeled P-gp band by autoradiography.

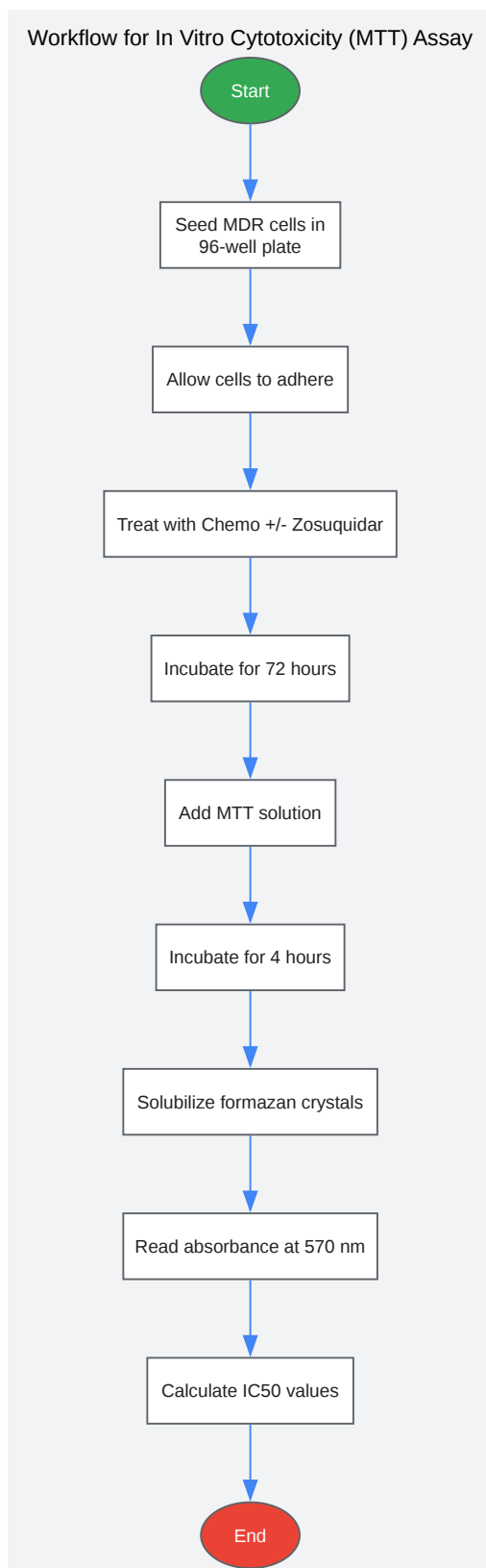
- Quantification: Quantify the intensity of the radiolabeled band to determine the extent of inhibition by **zosuquidar** and calculate the K_i value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the ability of **zosuquidar** to reverse MDR to a chemotherapeutic agent.

- Cell Seeding: Plate a multidrug-resistant cancer cell line (e.g., MCF-7/ADR) in a 96-well plate and allow to adhere.
- Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of **zosuquidar**.
- Incubation: Incubate the cells for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., 2-propanol/0.04 N HCl).
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC_{50} values for the chemotherapeutic agent with and without **zosuquidar** to determine the reversal of resistance.

Workflow Diagram for In Vitro Cytotoxicity Assay



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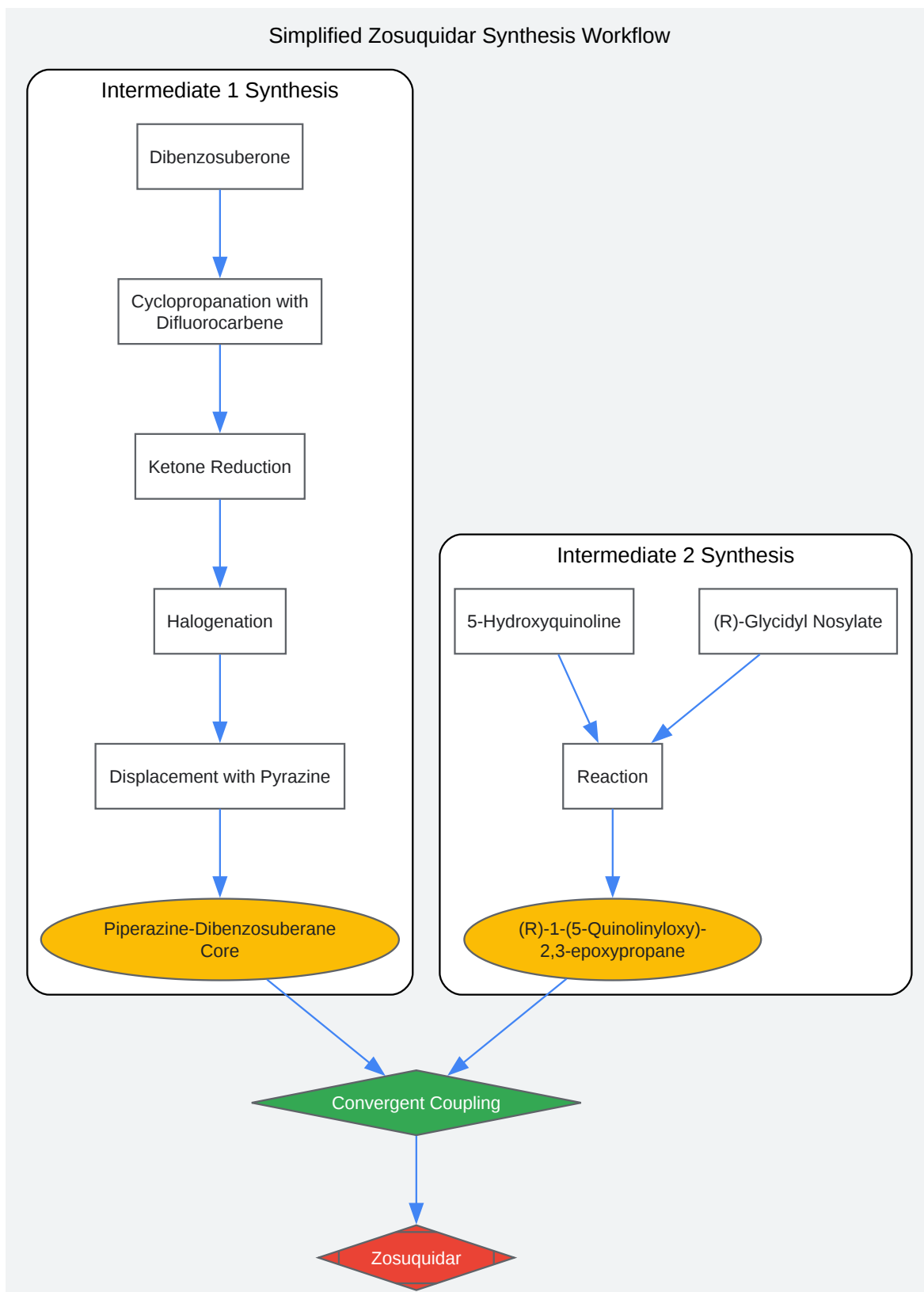
Caption: A stepwise workflow for assessing cytotoxicity using the MTT assay.

Synthesis

The synthesis of **zosuquidar** is a multi-step process involving the convergent synthesis of two key intermediates. A simplified overview of one reported synthetic route is as follows:

- Intermediate 1 Synthesis:
 - Dibenzosuberone undergoes cyclopropanation with difluorocarbene to yield 10,11-difluoromethanodibenzosuberone.
 - Reduction of the ketone group followed by halogenation and displacement with pyrazine leads to the piperazine-containing dibenzosuberane core.
- Intermediate 2 Synthesis:
 - 5-hydroxyquinoline reacts with (R)-glycidyl nosylate to form (R)-1-(5-Quinolinyloxy)-2,3-epoxypropane.
- Convergent Synthesis:
 - The two intermediates are coupled to yield **zosuquidar**.

Synthesis Workflow Diagram



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Caption: Convergent synthesis of **zosuquidar** from two key intermediates.

Conclusion

Zosuquidar is a well-characterized, potent, and selective P-gp inhibitor that has been extensively studied in preclinical and clinical settings. While it ultimately did not achieve regulatory approval for the indications pursued, the discovery and development of **zosuquidar** have provided valuable insights into the design of P-gp inhibitors and the complexities of overcoming multidrug resistance in cancer. The data and methodologies associated with **zosuquidar** continue to be a valuable resource for researchers in the field of oncology and drug development.

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